molecular formula C20H19N5O2 B3631722 N-[4-(1H-benzimidazol-2-yl)-1,2,5-oxadiazol-3-yl]-4-tert-butylbenzamide

N-[4-(1H-benzimidazol-2-yl)-1,2,5-oxadiazol-3-yl]-4-tert-butylbenzamide

Cat. No.: B3631722
M. Wt: 361.4 g/mol
InChI Key: JNTZMFKURPCXTR-UHFFFAOYSA-N
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Description

N-[4-(1H-benzimidazol-2-yl)-1,2,5-oxadiazol-3-yl]-4-tert-butylbenzamide is a complex organic compound that features a benzimidazole moiety, an oxadiazole ring, and a tert-butylbenzamide group. Compounds containing benzimidazole and oxadiazole rings are known for their diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(1H-benzimidazol-2-yl)-1,2,5-oxadiazol-3-yl]-4-tert-butylbenzamide typically involves multiple steps:

Industrial Production Methods

Industrial production methods for such compounds often involve optimized reaction conditions to maximize yield and purity. These methods may include the use of high-throughput reactors and continuous flow systems to ensure consistent production .

Chemical Reactions Analysis

Types of Reactions

N-[4-(1H-benzimidazol-2-yl)-1,2,5-oxadiazol-3-yl]-4-tert-butylbenzamide can undergo various chemical reactions:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[4-(1H-benzimidazol-2-yl)-1,2,5-oxadiazol-3-yl]-4-tert-butylbenzamide involves its interaction with specific molecular targets:

Properties

IUPAC Name

N-[4-(1H-benzimidazol-2-yl)-1,2,5-oxadiazol-3-yl]-4-tert-butylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N5O2/c1-20(2,3)13-10-8-12(9-11-13)19(26)23-18-16(24-27-25-18)17-21-14-6-4-5-7-15(14)22-17/h4-11H,1-3H3,(H,21,22)(H,23,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNTZMFKURPCXTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=NON=C2C3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-[4-(1H-benzimidazol-2-yl)-1,2,5-oxadiazol-3-yl]-4-tert-butylbenzamide
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N-[4-(1H-benzimidazol-2-yl)-1,2,5-oxadiazol-3-yl]-4-tert-butylbenzamide
Reactant of Route 3
Reactant of Route 3
N-[4-(1H-benzimidazol-2-yl)-1,2,5-oxadiazol-3-yl]-4-tert-butylbenzamide
Reactant of Route 4
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N-[4-(1H-benzimidazol-2-yl)-1,2,5-oxadiazol-3-yl]-4-tert-butylbenzamide
Reactant of Route 5
Reactant of Route 5
N-[4-(1H-benzimidazol-2-yl)-1,2,5-oxadiazol-3-yl]-4-tert-butylbenzamide
Reactant of Route 6
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N-[4-(1H-benzimidazol-2-yl)-1,2,5-oxadiazol-3-yl]-4-tert-butylbenzamide

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